

Infigratinib extraction method liquid-liquid extraction LLE

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Compound Focus: Infigratinib

CAS No.: 872511-34-7

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Application Note: LLE of Infigratinib for Bioanalysis

This document provides a standardized procedure for the extraction and quantification of **Infigratinib**, a fibroblast growth factor receptor (FGFR) inhibitor, from human K₂EDTA plasma using Liquid-Liquid Extraction (LLE). The method is validated for use with LC-MS/MS analysis.

Principle

Infigratinib and the Internal Standard (IS) are extracted from alkalized human plasma using an organic solvent. The compounds are then separated from endogenous plasma components via LLE. After evaporation and reconstitution, the analytes are quantified using a validated LC-MS/MS method [1] [2].

Materials and Reagents

- **Analyte: Infigratinib** reference standard
- **Internal Standard (IS):** Dasatinib [2] (*Note: Other sources may use different IS [1].*)
- **Plasma:** Human K₂EDTA plasma

- **Organic Solvents:**
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ethyl Acetate (HPLC grade) [2]
- **Others:**
 - Formic Acid (ACS grade)
 - Ammonia solution [2]
 - Purified Water (e.g., Milli-Q grade)

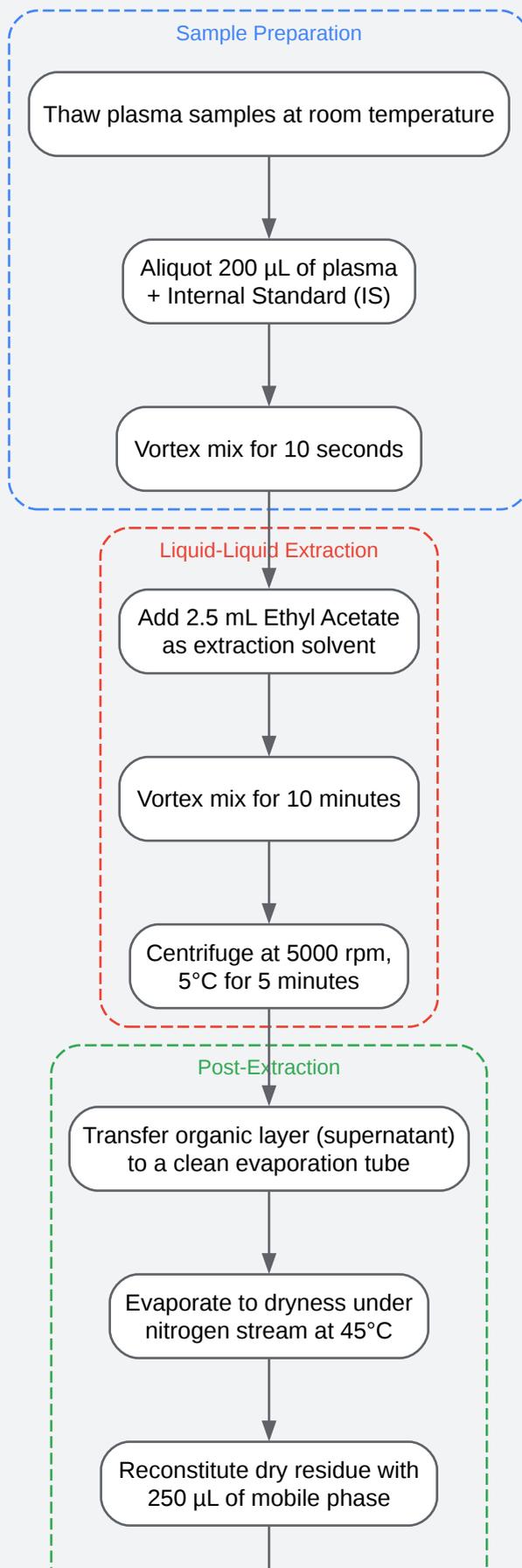
Equipment

- **LC-MS/MS System:** Triple quadrupole mass spectrometer with electrospray ionization (ESI) and HPLC system.
- **Analytical Balance**
- **Vortex Mixer**
- **Centrifuge**
- **Nitrogen Evaporator**
- **Micro-pipettes**
- **Volumetric Flasks**
- **Glass Tubes** for extraction

Detailed Step-by-Step Procedure

The following workflow diagrams outline two validated LLE methods for extracting **Infigratinib**.

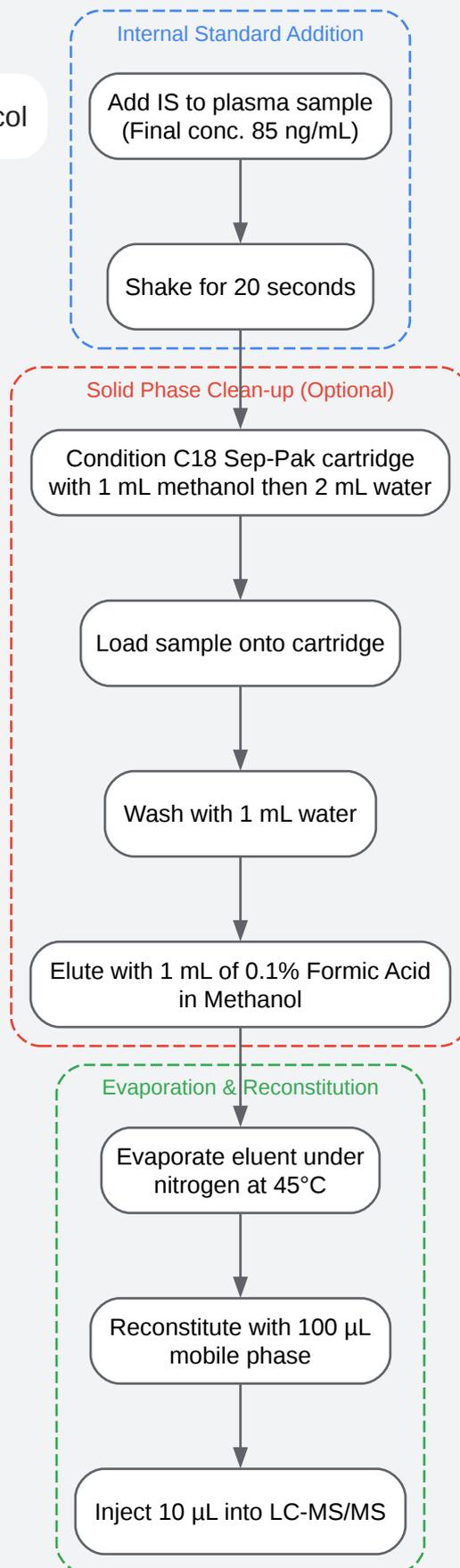
Workflow 1: LLE using Acetonitrile





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Workflow 2: Alternative LLE Protocol



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LC-MS/MS Analytical Conditions

The tables below summarize the chromatographic and mass spectrometric conditions used for the analysis of **Infigratinib** extracts.

Table 1: Chromatographic Conditions [1] [2]

Parameter	Specification 1	Specification 2
Column	Phenomenex SB-C18 (250 × 4.6 mm, 5 μm)	Orosil C18 (150 × 4.6 mm, 3 μm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid (80:20, v/v)	Acetonitrile : Methanol : 0.1% Formic Acid (60:30:10, v/v)
Flow Rate	0.9 mL/min	0.8 mL/min
Injection Volume	Not Specified	5 μL
Run Time	6.5 minutes	2.0 minutes
Retention Time (Infigratinib)	5.12 minutes	0.82 minutes
Retention Time (IS)	3.31 minutes	1.11 minutes

Table 2: Mass Spectrometric Conditions [1] [2]

Parameter	Details
Ion Source	Electrospray Ionization (ESI), Positive Mode
Detection Mode	Multiple Reaction Monitoring (MRM)

Parameter	Details
Infigratinib MRM Transition	561.21/297.18 [2]
Internal Standard MRM Transition	Dasatinib: 488.16/140.02 [2]

Method Validation Summary

The described LLE and LC-MS/MS method has been validated according to standard bioanalytical guidelines [1] [2].

Table 3: Key Validation Parameters

Parameter	Result
Linear Range	1 - 1640 ng/mL [2]
Coefficient (r ²)	0.9997 [2]
Precision (% CV)	≤ 3.73% [1]
Accuracy	Back-calculated concentrations for QCs were between 96.34% and 100.76% [2]
Recovery (LLE Efficiency)	Mean recovery of Infigratinib was 96.36% - 98.14% across QC levels [2]
Matrix Effect	Assessed; %CV for HQC and LQC were 1.64% and 0.70%, respectively [1]

Application

This robust LLE protocol is successfully applied for the quantitative determination of **Infigratinib** in human plasma for the following purposes:

- **Pharmacokinetic Studies:** To determine drug concentration-time profiles [2].
- **Bioavailability/Bioequivalence Studies:** Essential for drug development and generic approval [1].
- **Therapeutic Drug Monitoring:** To ensure drug levels remain within the therapeutic window.
- **Metabolic Stability Assays:** e.g., in human liver microsomes [1].

Notes and Precautions

- **Stability: Infigratinib** is susceptible to degradation under forced stress conditions (hydrolytic, oxidative, photolytic, thermal). A stability-indicating method is recommended for long-term storage studies [3].
- **Drug-Drug Interactions (DDI):** Be aware that **Infigratinib** is a potent reversible inhibitor and mechanism-based inactivator of cytochrome P450 enzymes CYP2J2 and CYP3A4. This is a critical consideration for DDI studies, especially with concomitant drugs like rivaroxaban [4].
- **Quality Control:** Include system suitability tests, blank plasma samples, and calibration standards/quality controls (QCs) in each analytical batch to ensure data reliability.

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